Palladium(II) nitrate dihydrate

Übersicht

Beschreibung

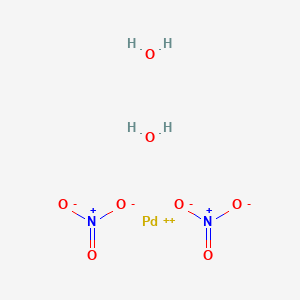

Palladium(II) nitrate dihydrate is a highly reactive inorganic compound with the chemical formula Pd(NO₃)₂·2H₂O . It is commonly used in various catalytic reactions, including hydrogenation, dehydrogenation, and oxidation processes . This compound is known for its yellow-brown deliquescent crystalline form and is soluble in water .

Biochemische Analyse

Biochemical Properties

Palladium(II) nitrate dihydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. For instance, it is used in the hydrolysis of ammonia-borane, where it interacts with hydroxyapatite-supported palladium nanoclusters . These interactions often involve the formation of palladium complexes with biomolecules, which can alter the reactivity and stability of the biomolecules involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity. This can result in the modulation of various biochemical pathways, including those involved in oxidative stress response and energy metabolism . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its reactivity and effects on cellular function. Long-term exposure to this compound can result in cumulative effects on cells, including alterations in gene expression, enzyme activity, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models . It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate biochemical reactions. For example, it can interact with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, altering their activity and affecting the overall metabolic flux within the cell. These interactions can lead to changes in metabolite levels and energy production, influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, this compound can bind to metalloproteins, facilitating its transport to various cellular organelles. This distribution can influence the compound’s activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular function. For example, in the mitochondria, this compound can affect energy production and oxidative stress response, while in the nucleus, it can influence gene expression and DNA repair processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Palladium(II) nitrate dihydrate can be synthesized by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization. The resulting nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous form can be obtained by treating palladium metal with fuming nitric acid .

Industrial Production Methods: In industrial settings, this compound is produced through similar methods, ensuring high purity and consistency. The process involves the careful handling of nitric acid and palladium compounds to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Palladium(II) nitrate dihydrate undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in the conversion of alkenes to dinitrate esters.

Reduction: It can be reduced to palladium metal or other palladium compounds under specific conditions.

Substitution: It participates in substitution reactions, where nitrate ligands can be replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as a reagent for oxidation reactions involving this compound.

Reduction: Reducing agents such as hydrogen or hydrazine can be used to reduce this compound to palladium metal.

Substitution: Various ligands, including phosphines and amines, can be used to substitute nitrate ligands in this compound.

Major Products Formed:

Oxidation: Dinitrate esters and palladium oxide.

Reduction: Palladium metal and other palladium compounds.

Substitution: Palladium complexes with substituted ligands.

Wissenschaftliche Forschungsanwendungen

Palladium(II) nitrate dihydrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of palladium(II) nitrate dihydrate involves its ability to act as a catalyst in various chemical reactions. In oxidation reactions, it facilitates the transfer of oxygen atoms to substrates, converting them into oxidized products . In hydrogenation and dehydrogenation reactions, it aids in the addition or removal of hydrogen atoms, respectively . The molecular targets and pathways involved depend on the specific reaction and substrate.

Vergleich Mit ähnlichen Verbindungen

Palladium(II) nitrate dihydrate can be compared with other palladium compounds, such as:

Palladium(II) chloride (PdCl₂): Used in similar catalytic applications but differs in its chloride ligands.

Palladium(II) acetate (Pd(OAc)₂): Another palladium compound used in catalysis, with acetate ligands instead of nitrate.

Palladium(II) sulfate (PdSO₄): Used in different catalytic and industrial applications, with sulfate ligands.

Uniqueness: this compound is unique due to its high reactivity and versatility in various catalytic reactions. Its nitrate ligands provide distinct reactivity compared to other palladium compounds, making it suitable for specific applications in chemistry and industry .

Biologische Aktivität

Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O) is an inorganic compound that has garnered attention for its biological activity, particularly in the fields of catalysis, medicinal chemistry, and environmental science. This article explores the biological properties, applications, and research findings related to this compound.

- Chemical Formula : Pd(NO₃)₂·2H₂O

- Molecular Weight : 266.44 g/mol

- CAS Number : 32916-07-7

- Appearance : Brown to red crystalline solid

- Solubility : Soluble in dilute nitric acid; pH in water is approximately 1 at 20 °C .

Biological Applications

This compound is primarily known for its catalytic properties, but it also exhibits notable biological activities:

- Catalytic Role in Organic Synthesis :

- Antimicrobial Activity :

- Antitumor Activity :

Toxicological Profile

The toxicological data for this compound reveal several important considerations:

- Acute Toxicity : The LD50 (oral) for rats is reported to be between 200 and 2000 mg/kg, indicating moderate toxicity .

- Corrosive Properties : It is classified as corrosive to metals and can cause severe skin burns and eye damage upon contact .

- Environmental Impact : The compound poses risks to aquatic environments, with chronic toxicity observed in aquatic invertebrates at concentrations as low as 28.4 µg/L .

Case Studies

-

Catalytic Hydrogenation :

A study demonstrated the effectiveness of this compound as a catalyst for the selective hydrogenation of crotonaldehyde, showcasing its utility in organic synthesis . -

In Vitro Antimicrobial Studies :

Research conducted on various palladium complexes highlighted their potential as antimicrobial agents against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further development could lead to new therapeutic options . -

Antitumor Mechanisms :

Investigations into the mechanisms of action revealed that palladium(II) complexes can interact with cellular components, leading to oxidative stress and subsequent cell death in cancer cell lines .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

palladium(2+);dinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBNUQXDQDMSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O8Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657558 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32916-07-7 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32916-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Palladium(II) nitrate dihydrate in determining lead content using GFAAS?

A1: this compound acts as a matrix modifier in GFAAS. During GFAAS analysis, the sample is subjected to high temperatures within the graphite furnace to atomize the analyte (lead in this case) []. The matrix modifier, this compound, helps to stabilize the analyte and reduce its volatility, allowing for a higher ashing temperature without premature loss of the analyte []. This leads to a cleaner signal, improved sensitivity, and more accurate quantification of lead in the sample [].

Q2: How does the concentration of this compound affect the GFAAS analysis of lead?

A2: The research paper mentions an optimized concentration of 1.0 g/L for this compound []. This suggests that the concentration of the matrix modifier plays a crucial role in achieving optimal analytical performance. Higher or lower concentrations could lead to decreased sensitivity, increased background noise, or formation of interfering species. Optimization studies are essential to determine the ideal concentration of this compound for a specific GFAAS application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.